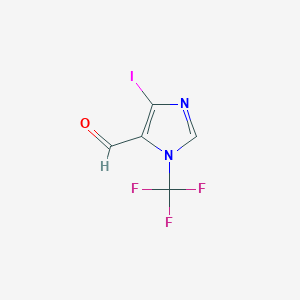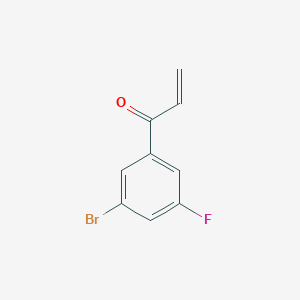
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-5-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or saturated ketones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and activity. The bromine and fluorine substituents may also influence the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Similar structure but with different positions of bromine and fluorine substituents.
1-(3-Bromo-4-fluorophenyl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern.
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-one: A related compound with chlorine instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrFO |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
1-(3-bromo-5-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2 |
InChI-Schlüssel |
IPYHSKDINYHUOD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



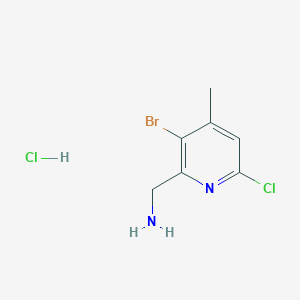

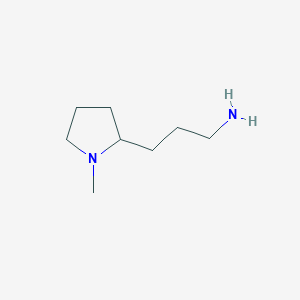
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
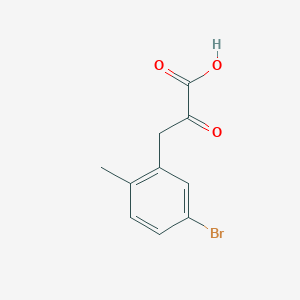




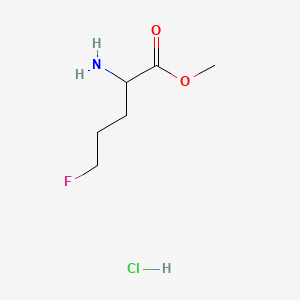
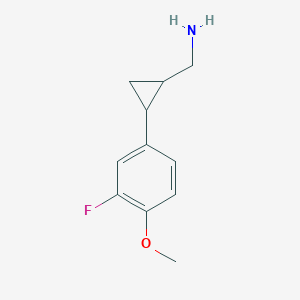
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
